N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Description
N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic carboxamide derivative featuring a benzodioxin-amine moiety linked via a 3-oxopropyl chain to a 4,7-dimethoxy-substituted indole core. The absence of a methyl group on the indole nitrogen (1H-indole) distinguishes it from closely related analogs, while the 3-oxopropyl spacer may influence solubility and conformational flexibility.
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O6/c1-28-16-5-6-18(29-2)21-14(16)12-15(25-21)22(27)23-8-7-20(26)24-13-3-4-17-19(11-13)31-10-9-30-17/h3-6,11-12,25H,7-10H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
IDIJXVBJFZCFET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Amide Bond Formation: The final step involves the coupling of the benzodioxin and indole moieties through an amide bond. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the amide bond formation step and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bonds in this compound are susceptible to hydrolysis under acidic or basic conditions. For example:
Hydrolysis of the central amide bond (between the benzodioxin and propylamine groups) is particularly relevant for modifying the compound’s pharmacological properties .
Oxidation Reactions
Methoxy groups on the indole ring and the benzodioxin system can undergo oxidative transformations:
Oxidation of methoxy groups may alter electron distribution, affecting binding interactions with biological targets.
Substitution Reactions
The indole core participates in electrophilic substitution, particularly at the C3 position:
| Reagent | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Bromine (Br₂) | Acetic acid, 25°C, 2 hours | C3 | 3-Bromoindole derivative | |
| Nitration (HNO₃/H₂SO₄) | 0°C, 30 minutes | C5 | 5-Nitroindole analog |
Substitution reactions enable functionalization for structure-activity relationship (SAR) studies .
Reduction Reactions
The amide and benzodioxin groups can be reduced under specific conditions:
| Functional Group | Reducing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Amide | LiAlH₄ | THF, reflux, 6 hours | Reduction to amine | |
| Benzodioxin ring | H₂/Pd-C | Ethanol, 50°C, 3 hours | Hydrogenation to dihydroxybenzene derivative |
Reduction of the amide to an amine increases basicity, potentially enhancing solubility.
Nucleophilic Acyl Substitution
The carboxamide group undergoes nucleophilic attack, enabling derivatization:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Grignard reagent (RMgX) | Dry ether, 0°C → RT | Substitution with alkyl/aryl groups | |
| Ammonia (NH₃) | Ethanol, 100°C, sealed tube | Formation of urea derivatives |
This reactivity is critical for synthesizing analogs with modified pharmacological profiles .
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via protonation of the carbonyl oxygen (acidic) or nucleophilic hydroxide attack (basic), leading to tetrahedral intermediate collapse .
-
Indole Substitution : Directed by electron-rich C3 position, with regioselectivity influenced by methoxy substituents.
-
Benzodioxin Oxidation : Involves electrophilic attack on the oxygen-rich ring, leading to diradical intermediates.
Comparative Reactivity of Structural Analogs
Data from analogous compounds highlight trends:
Scientific Research Applications
Anticancer Properties
Research has shown that indole derivatives possess significant anticancer activities. For instance, compounds similar to N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide have been evaluated for their cytotoxic effects on various cancer cell lines:
| Cell Line | GI50 (µM) | Notes |
|---|---|---|
| HL-60 (Leukemia) | 0.56 | High selectivity observed |
| MOLT-4 (Leukemia) | 2.30 | Significant growth inhibition |
| SK-MEL-5 (Melanoma) | 0.429 | Notable activity at low concentrations |
| HS 578T (Breast) | 6.05 | Moderate activity |
The compound's structure allows it to interact with cellular pathways involved in proliferation and apoptosis, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
Indole derivatives have also been studied for their neuroprotective properties. The incorporation of the benzodioxin moiety may enhance the compound's ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases. Preliminary studies suggest potential benefits in models of Alzheimer's disease and Parkinson's disease .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Benzodioxin Moiety : Utilizing starting materials like catechol and appropriate amines.
- Indole Synthesis : Employing cyclization techniques with appropriate precursors to form the indole structure.
- Carboxamide Formation : Reaction with acyl chlorides or anhydrides to introduce the carboxamide functional group.
These steps often require careful optimization of reaction conditions to maximize yield and purity .
Case Study 1: Anticancer Screening
A study conducted by the National Cancer Institute screened various indole derivatives against a panel of 60 human cancer cell lines. This compound exhibited notable cytotoxicity particularly against leukemia cell lines, demonstrating its potential as a lead compound for drug development .
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by oxidative stress, the compound showed promising results in protecting neuronal cells from apoptosis. The mechanism was linked to the modulation of reactive oxygen species and enhancement of antioxidant defenses .
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzodioxin moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The indole core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to derivatives sharing the benzodioxin-indole carboxamide framework. Below is a detailed comparison with two key analogs:
Structural Analogs
a. N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Key Difference : Methylation of the indole nitrogen (1-methyl-1H-indole vs. 1H-indole).
- Steric effects may alter binding interactions with target proteins or enzymes.
b. N-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide
- Key Differences :
- Chain Length : Butyl (4-oxobutyl) vs. propyl (3-oxopropyl) spacer.
- Substituents : Methylated indole (1-methyl-1H-indole).
- Implications :
Tabulated Comparison
Functional Implications
- Methylation on Indole : Likely increases metabolic stability by reducing susceptibility to oxidative degradation .
- Chain Length : Shorter propyl spacer in the target compound may reduce steric hindrance, favoring interactions with planar binding pockets compared to bulkier analogs .
Contrast with Dissimilar Derivatives
Compounds like (S)-1-(2-(Benzylamino)-2-oxoethyl)-3-isobutyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide () exhibit divergent core structures (benzodiazepine vs. indole-carboxamide) and lack the benzodioxin-amine linkage, highlighting the target compound’s unique pharmacophoric design .
Biological Activity
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a complex arrangement that contributes to its biological activity. The presence of the benzodioxin moiety is particularly noteworthy as it is associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxin compounds exhibit significant anticancer properties. For instance, a related compound demonstrated inhibition of cancer cell proliferation through apoptosis induction. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and increased apoptosis in cancer cells .
Antioxidant Properties
The antioxidant capacity of benzodioxin derivatives has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The IC50 values for these compounds indicate their potential to neutralize free radicals effectively. For example, related compounds showed IC50 values ranging from 50 to 200 µM, suggesting moderate antioxidant activity .
Anti-inflammatory Effects
Inflammation plays a crucial role in many chronic diseases, and compounds similar to this compound have shown promise in reducing inflammatory markers. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
Case Studies
- Anticancer Study : A study involving a derivative of this compound was conducted on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway .
- Anti-inflammatory Research : In an animal model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Comparative Analysis of Related Compounds
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | C20H24N2O4 | 15 | Anticancer |
| Compound B | C21H26N2O5 | 100 | Antioxidant |
| Compound C | C19H22N2O3 | 50 | Anti-inflammatory |
Q & A
Q. What data management practices ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
